molecular formula C9H7IN2 B2691142 5-Iodo-6-methyl-1,7-naphthyridine CAS No. 2379945-76-1

5-Iodo-6-methyl-1,7-naphthyridine

Cat. No.: B2691142
CAS No.: 2379945-76-1
M. Wt: 270.073
InChI Key: JBFKKOTYEDXHSQ-UHFFFAOYSA-N
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Description

5-Iodo-6-methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 6th position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

5-Iodo-6-methyl-1,7-naphthyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a related compound, 2-Methyl-1,8-naphthyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The development of methods for the synthesis of naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . The focus of recent advances in the synthesis, reactivity, and applications of naphthyridines has been on multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

Mechanism of Action

Target of Action

5-Iodo-6-methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines

Mode of Action

Naphthyridines are known to interact with their targets through various mechanisms, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-methyl-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the iodination of 6-methyl-1,7-naphthyridine. This can be done using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under reflux conditions to ensure complete iodination.

Another method involves the cyclization of appropriate precursors. For instance, starting from 2-amino-3-iodopyridine and 3-oxobutanenitrile, the cyclization can be achieved under basic conditions to form the desired naphthyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-methyl-1,7-naphthyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 6th position can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The naphthyridine ring can undergo reduction to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically proceed under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions are usually carried out under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include 5-amino-6-methyl-1,7-naphthyridine, 5-thio-6-methyl-1,7-naphthyridine, and 5-alkoxy-6-methyl-1,7-naphthyridine.

    Oxidation Reactions: Products include 5-iodo-6-carboxy-1,7-naphthyridine and 5-iodo-6-formyl-1,7-naphthyridine.

    Reduction Reactions: Products include 5-iodo-6-methyl-1,7-dihydronaphthyridine and 5-iodo-6-methyl-1,7-tetrahydronaphthyridine.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,7-naphthyridine: Lacks the iodine atom at the 5th position.

    5-Bromo-6-methyl-1,7-naphthyridine: Contains a bromine atom instead of iodine at the 5th position.

    5-Iodo-1,7-naphthyridine: Lacks the methyl group at the 6th position.

Uniqueness

5-Iodo-6-methyl-1,7-naphthyridine is unique due to the presence of both the iodine atom at the 5th position and the methyl group at the 6th position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-iodo-6-methyl-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c1-6-9(10)7-3-2-4-11-8(7)5-12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFKKOTYEDXHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=C1I)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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